EP/BP Regulatory Designation and Pharmacopeial Limit: Impurity B as a Specified Impurity with Quantitative Acceptance Criterion
Cefixime Impurity B (CAS 1335475-19-8) is an official specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for Cefixime Trihydrate, with a defined maximum allowable concentration in final drug products [1]. The 2024 update to the European Pharmacopoeia specifies a maximum limit of 0.15% for this impurity in final drug products, a quantitative acceptance criterion that must be met for batch release in EP/BP jurisdictions [2]. In contrast, Impurity A (Cefixime EP Impurity A, a technical grade mixture of diastereomers with different stereochemistry) and Impurity D are also specified but possess distinct retention characteristics and separate acceptance criteria. This explicit regulatory designation and quantitative limit establish Impurity B as a critical analytical target requiring authentic reference material for accurate quantification.
| Evidence Dimension | Maximum allowable concentration in final drug product (EP specification) |
|---|---|
| Target Compound Data | 0.15% maximum limit (EP 2024 update) |
| Comparator Or Baseline | Impurity A: separate limit (not specified in this source); unspecified impurities: typically ≤0.10% individually per ICH Q3A guidelines |
| Quantified Difference | Impurity B has an explicitly defined 0.15% acceptance criterion; failure to accurately quantify this impurity due to incorrect reference standard use may result in batch rejection |
| Conditions | European Pharmacopoeia monograph for Cefixime Trihydrate, 2024 edition |
Why This Matters
Procurement of authentic Impurity B reference standard is non-negotiable for regulatory compliance in EP/BP markets; substitution with non-specified impurities or incorrect stereoisomers will not satisfy method validation requirements.
- [1] Pharmaffiliates. Cefixime Trihydrate - Impurity B (EP/BP) (As per EP Monograph 37.1). View Source
- [2] Kuujia Chemical Database. Cas no 1335475-19-8 (Cefixime Impurity B) regulatory information. Accessed April 2026. View Source
